molecular formula C7H4BrFO2 B2488662 2-Bromo-3-fluoro-6-hydroxybenzaldehyde CAS No. 1427382-15-7

2-Bromo-3-fluoro-6-hydroxybenzaldehyde

Cat. No.: B2488662
CAS No.: 1427382-15-7
M. Wt: 219.009
InChI Key: HRMRQEBLDLBPEG-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2 and a molecular weight of 219.01 g/mol It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-6-hydroxybenzaldehyde typically involves the bromination and fluorination of a benzaldehyde derivative. One common method includes the reaction of 3-fluorobromobenzene with n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran at -78°C, followed by the addition of methyl formate . The reaction mixture is then warmed to room temperature, extracted, and purified to obtain the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure the highest purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoro-6-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.

    Oxidation Products: 2-Bromo-3-fluoro-6-hydroxybenzoic acid.

    Reduction Products: 2-Bromo-3-fluoro-6-hydroxybenzyl alcohol.

Scientific Research Applications

2-Bromo-3-fluoro-6-hydroxybenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-6-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the bromine, fluorine, and hydroxyl groups allows it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Bromo-4-hydroxybenzaldehyde
  • 3-Bromo-2-fluoro-6-hydroxybenzaldehyde
  • 2-Bromo-6-hydroxybenzaldehyde

Comparison: 2-Bromo-3-fluoro-6-hydroxybenzaldehyde is unique due to the specific positioning of the bromine, fluorine, and hydroxyl groups on the benzaldehyde ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of both bromine and fluorine atoms can influence the compound’s electronic properties and its interactions with other molecules .

Properties

IUPAC Name

2-bromo-3-fluoro-6-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMRQEBLDLBPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427382-15-7
Record name 2-bromo-3-fluoro-6-hydroxybenzaldehyde
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